ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate group and a sulfonylamino group attached to a fluorophenyl ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Fluorination: The fluorophenyl group is incorporated through a nucleophilic aromatic substitution reaction using a fluorinating agent like potassium fluoride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium fluoride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of benzofuran-3-carboxylic acid derivatives.
Reduction: Formation of benzofuran-3-ethanol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group is known to form strong hydrogen bonds with active site residues, enhancing the binding affinity and specificity. The fluorophenyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. The benzofuran ring system provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.
Comparison with Similar Compounds
ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:
Ethyl 5-[(4-chlorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
Ethyl 5-[(4-methylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate: Contains a methyl group, leading to different steric and electronic properties.
Ethyl 5-[(4-nitrophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate: The nitro group introduces electron-withdrawing effects, altering the compound’s chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5S/c1-3-5-18-19(20(23)26-4-2)16-12-14(8-11-17(16)27-18)22-28(24,25)15-9-6-13(21)7-10-15/h6-12,22H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRKHTJJRQKWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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